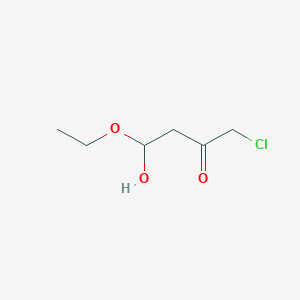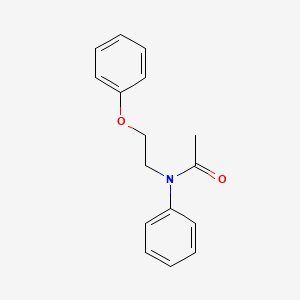
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C9H15ClO. This compound is a derivative of cyclopentanone, where the cyclopentanone ring is substituted with a chlorine atom, an ethyl group, and two methyl groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- can be achieved through several synthetic routes. One common method involves the chlorination of 2-ethyl-4,4-dimethylcyclopentanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted cyclopentanones with various functional groups.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone,2-ethyl-4,4-dimethyl-: Lacks the chlorine atom, leading to different reactivity and applications.
Cyclopentanone,2-chloro-4,4-dimethyl-: Lacks the ethyl group, resulting in different chemical properties.
Cyclopentanone,2-chloro-2-methyl-4,4-dimethyl-: Has an additional methyl group, affecting its reactivity.
Uniqueness
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical reactions and applications in scientific research.
Propriétés
Formule moléculaire |
C9H15ClO |
|---|---|
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
2-chloro-2-ethyl-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C9H15ClO/c1-4-9(10)6-8(2,3)5-7(9)11/h4-6H2,1-3H3 |
Clé InChI |
UCZQGVZELIAPGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC1=O)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


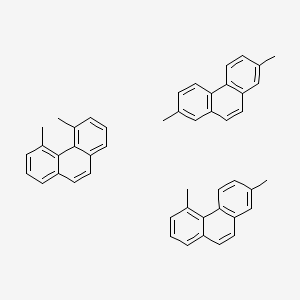
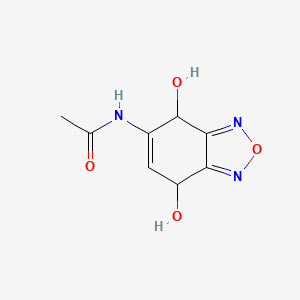
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
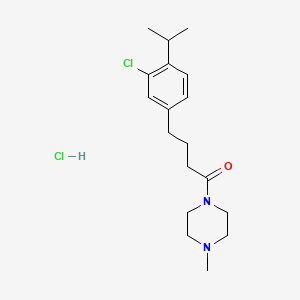
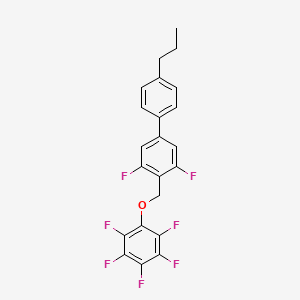
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
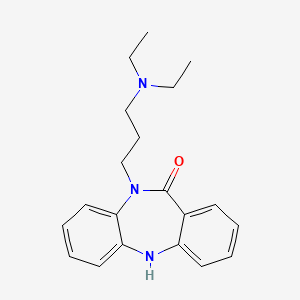
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

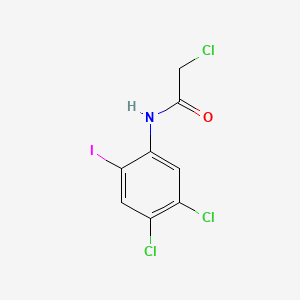
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
